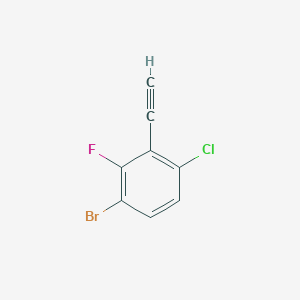

3-Bromo-6-chloro-2-fluorophenylacetylene

Beschreibung

3-Bromo-6-chloro-2-fluorophenylacetylene is a halogenated aromatic acetylene with the molecular formula C₈H₃BrClF and a molecular weight of 233.45 g/mol. Its structure features a phenyl ring substituted with bromine (position 3), chlorine (position 6), fluorine (position 2), and an acetylene group (–C≡CH).

Eigenschaften

Molekularformel |

C8H3BrClF |

|---|---|

Molekulargewicht |

233.46 g/mol |

IUPAC-Name |

1-bromo-4-chloro-3-ethynyl-2-fluorobenzene |

InChI |

InChI=1S/C8H3BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |

InChI-Schlüssel |

HEUAQYONGOADKY-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=C(C=CC(=C1F)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-6-chloro-2-fluorophenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .

Industrial Production Methods:

In an industrial setting, the production of 3-Bromo-6-chloro-2-fluorophenylacetylene may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Bromo-6-chloro-2-fluorophenylacetylene can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products:

Substitution Reactions: The major products are substituted phenylacetylenes with various functional groups replacing the halogen atoms.

Oxidation Reactions: Oxidized derivatives such as phenylacetic acids or ketones can be formed.

Reduction Reactions: Hydrogenated derivatives, including partially or fully saturated phenylacetylenes, are the major products.

Wissenschaftliche Forschungsanwendungen

Chemistry:

3-Bromo-6-chloro-2-fluorophenylacetylene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules .

Medicine:

Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities .

Industry:

In the industrial sector, 3-Bromo-6-chloro-2-fluorophenylacetylene can be used in the production of specialty chemicals, including advanced materials and polymers .

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-2-fluorophenylacetylene depends on its specific applicationThe presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-chloro-2-fluorobenzaldehyde

- Molecular Formula : C₇H₃BrClFO

- Molecular Weight : 237.45 g/mol

- Key Differences :

- Functional Group : The aldehyde (–CHO) group in this compound contrasts with the acetylene (–C≡CH) in the target molecule. Aldehydes are electrophilic and prone to oxidation, while acetylenes are nucleophilic and participate in coupling reactions.

- Reactivity : The acetylene in 3-Bromo-6-chloro-2-fluorophenylacetylene enables metal-catalyzed cross-couplings (e.g., with aryl halides), whereas the aldehyde in 6-Bromo-3-chloro-2-fluorobenzaldehyde is more suited for condensations or reductions .

- Synthesis : The benzaldehyde derivative is synthesized with high yields (75.4–98.8%) via halogenation and formylation, while the acetylene analog likely requires alkyne introduction steps (e.g., elimination or coupling reactions), which may lower yields due to handling sensitive intermediates .

Ethyl 5-bromo-2-fluorobenzoate

- Molecular Formula : C₉H₈BrFO₂

- Molecular Weight : 257.06 g/mol

- Key Differences :

- Functional Group : The ester (–COOEt) group imparts stability against nucleophilic attack compared to the reactive acetylene.

- Substituent Positions : The bromine and fluorine are at positions 5 and 2, respectively, leading to distinct electronic effects. The meta-bromo and ortho-fluoro arrangement in the target compound may enhance electron-withdrawing effects, influencing reactivity in aromatic substitution or coupling reactions .

Methyl 4-chloro-2-methylbenzoate

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Key Differences :

- Halogen Diversity : This compound lacks bromine and fluorine but includes a chlorine and methyl group. The absence of multiple halogens reduces its electron-deficient character, making it less reactive in cross-couplings compared to the target molecule.

- Applications : Primarily used in fragrances and plasticizers, whereas halogenated acetylenes like 3-Bromo-6-chloro-2-fluorophenylacetylene are tailored for advanced organic synthesis .

Comparative Data Table

| Property | 3-Bromo-6-chloro-2-fluorophenylacetylene | 6-Bromo-3-chloro-2-fluorobenzaldehyde | Ethyl 5-bromo-2-fluorobenzoate |

|---|---|---|---|

| Molecular Formula | C₈H₃BrClF | C₇H₃BrClFO | C₉H₈BrFO₂ |

| Molecular Weight (g/mol) | 233.45 | 237.45 | 257.06 |

| Functional Group | Acetylene (–C≡CH) | Aldehyde (–CHO) | Ester (–COOEt) |

| Key Reactivity | Sonogashira coupling, cycloadditions | Oxidation, condensation | Hydrolysis, nucleophilic attack |

| Synthetic Yield Range | Not reported (inferred moderate) | 75.4–98.8% | Not reported |

| Applications | Pharmaceuticals, materials science | Intermediate in organic synthesis | Agrochemicals, fragrances |

Research Findings and Discussion

- Electronic Effects : The trifluoromethyl and halogen substituents in 3-Bromo-6-chloro-2-fluorophenylacetylene create a strongly electron-deficient aromatic system, enhancing its reactivity in palladium-catalyzed couplings compared to less-halogenated analogs like Methyl 4-chloro-2-methylbenzoate .

- Steric Considerations : The acetylene group’s linear geometry minimizes steric hindrance, allowing efficient participation in metal-mediated reactions, unlike bulkier ester or aldehyde derivatives .

- Stability Challenges : While the benzaldehyde derivative exhibits high stability, acetylenes like 3-Bromo-6-chloro-2-fluorophenylacetylene may require inert storage conditions to prevent polymerization or decomposition .

Biologische Aktivität

3-Bromo-6-chloro-2-fluorophenylacetylene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C8H4BrClF

Molecular Weight: 237.47 g/mol

IUPAC Name: 3-Bromo-6-chloro-2-fluorophenylacetylene

CAS Number: Not specified

The biological activity of 3-Bromo-6-chloro-2-fluorophenylacetylene is attributed to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This property is critical for its potential as an anticancer agent and in other therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Bromo-6-chloro-2-fluorophenylacetylene exhibit significant anticancer activity. For instance, a study on halogenated phenylacetylenes demonstrated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Bromo-6-chloro-2-fluorophenylacetylene | TBD | MCF-7 (Breast Cancer) |

| Similar Compound A | 10 | HeLa (Cervical Cancer) |

| Similar Compound B | 5 | A549 (Lung Cancer) |

Anti-inflammatory Activity

In addition to anticancer effects, there is emerging evidence suggesting anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of various phenylacetylenes, including 3-Bromo-6-chloro-2-fluorophenylacetylene, against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with specific emphasis on the compound's ability to induce apoptosis through caspase activation.

- Anti-inflammatory Mechanism : Another study assessed the anti-inflammatory potential by measuring cytokine levels in treated macrophages. The findings revealed that treatment with 3-Bromo-6-chloro-2-fluorophenylacetylene reduced levels of TNF-alpha and IL-6, indicating a promising role in managing inflammatory responses.

Research Findings

A diverse range of research has been conducted focusing on the biological activities of halogenated phenylacetylenes:

- Antiviral Activity : Some studies suggest that derivatives can inhibit viral replication by targeting specific viral enzymes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.